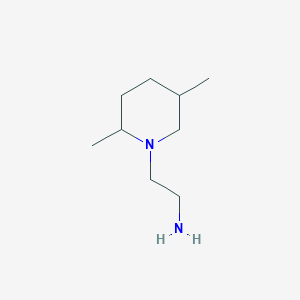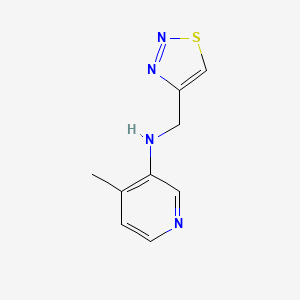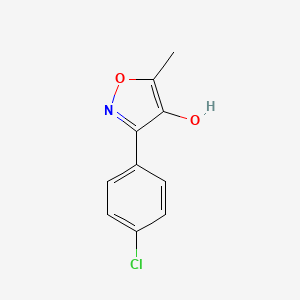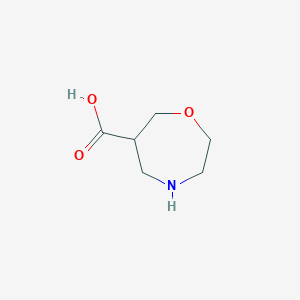
5-Bromo-2-(furan-2-yl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(furan-2-yl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 5-position, a furan ring at the 2-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(furan-2-yl)-4-methylpyridine typically involves the following steps:
-
Bromination: : The starting material, 2-(furan-2-yl)-4-methylpyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
-
Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(furan-2-yl)-4-methylpyridine can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 5-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.
-
Oxidation and Reduction: : The furan ring can undergo oxidation to form furan derivatives, while the pyridine ring can be reduced under specific conditions to yield reduced pyridine derivatives.
-
Coupling Reactions: : The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-amino-2-(furan-2-yl)-4-methylpyridine.
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyridine derivatives.
Coupling: Aryl or vinyl-substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(furan-2-yl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(furan-2-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids, modulating their activity. The furan and pyridine rings provide sites for binding interactions, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(furan-2-yl)pyridine: Lacks the methyl group at the 4-position.
2-(Furan-2-yl)-4-methylpyridine: Lacks the bromine atom at the 5-position.
5-Bromo-4-methylpyridine: Lacks the furan ring at the 2-position.
Uniqueness
5-Bromo-2-(furan-2-yl)-4-methylpyridine is unique due to the presence of both the furan and pyridine rings, along with the bromine and methyl substituents. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
5-bromo-2-(furan-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C10H8BrNO/c1-7-5-9(12-6-8(7)11)10-3-2-4-13-10/h2-6H,1H3 |
Clé InChI |
VPZSTPHYOUJFAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1Br)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13238061.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)


![({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile](/img/structure/B13238086.png)

![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)

![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
